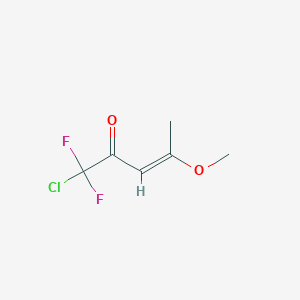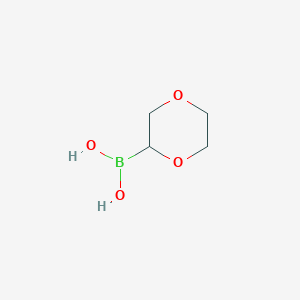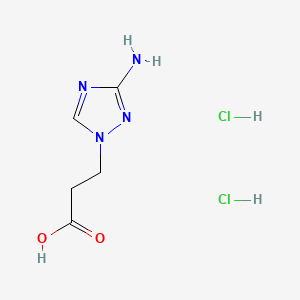
Ethyl 2-(cyclopentanecarbonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(cyclopentanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a butanoate moiety. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(cyclopentanecarbonyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting cyclopentanecarbonyl chloride with ethyl butanoate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Another method involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(cyclopentanecarbonyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves exchanging the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentanecarbonyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ethyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
Ethyl 2-(cyclopentanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in various applications.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Butanoate
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl 2-(cyclopentanecarbonyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-3-10(12(14)15-4-2)11(13)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
YJWZDQCJUJMDIC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1CCCC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)












![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
